Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoro-4-nitrobenzene in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-4-nitrobenzenecarboxylate
- 4-Chloro-2-fluoro-1-nitrobenzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
Uniqueness
Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C11H7ClFN3O4 |
---|---|
Molecular Weight |
299.64 g/mol |
IUPAC Name |
methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H7ClFN3O4/c1-20-11(17)10-7(12)5-15(14-10)9-3-2-6(16(18)19)4-8(9)13/h2-5H,1H3 |
InChI Key |
CDVNPPPTOMEYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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